1-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features both fluorophenyl and hydroxyphenyl groups
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Introduction of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under suitable conditions to modify the imidazo[4,5-b]pyridine core.
Substitution: Both the fluorophenyl and hydroxyphenyl groups can undergo substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one can be compared with other imidazo[4,5-b]pyridine derivatives:
1-(4-Chlorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one: Contains a methyl group instead of fluorine.
The uniqueness of 1-(4-fluorophenyl)-7-(4-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C18H14FN3O2 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(4-hydroxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H14FN3O2/c19-12-3-5-13(6-4-12)22-10-20-18-17(22)15(9-16(24)21-18)11-1-7-14(23)8-2-11/h1-8,10,15,23H,9H2,(H,21,24) |
InChI Key |
DMZDEEXMBXTJEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=CN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.